molecular formula C19H21N7O4 B13540055 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13540055
M. Wt: 411.4 g/mol
InChI Key: VXXRVSUMCKJVDN-UHFFFAOYSA-N
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Description

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azidoethyl group, a piperazine ring, and a dihydroisoindole-dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.

    Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction, where an azide source reacts with an ethyl halide derivative.

    Cyclization to Form the Isoindole-Dione Moiety: This step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The azidoethyl group may participate in click chemistry reactions, while the piperazine and isoindole-dione moieties may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(2-Azidoethyl)piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the dioxopiperidinyl group.

    4-(4-(2-Azidoethyl)piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3-dione: Similar structure but lacks the dihydro moiety.

    4-(4-(2-Azidoethyl)piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole: Lacks the dione group.

Uniqueness

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the azidoethyl group allows for click chemistry applications, while the piperazine and isoindole-dione moieties contribute to its potential therapeutic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N7O4

Molecular Weight

411.4 g/mol

IUPAC Name

4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H21N7O4/c20-23-21-6-7-24-8-10-25(11-9-24)13-3-1-2-12-16(13)19(30)26(18(12)29)14-4-5-15(27)22-17(14)28/h1-3,14H,4-11H2,(H,22,27,28)

InChI Key

VXXRVSUMCKJVDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)CCN=[N+]=[N-]

Origin of Product

United States

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